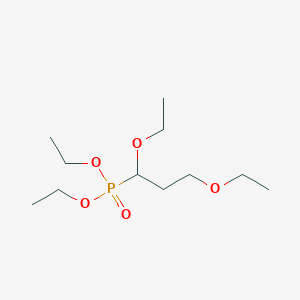
Phosphonium, benzoyltriphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, benzoyltriphenyl- is an organophosphorus compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. In the case of phosphonium, benzoyltriphenyl-, the phosphorus atom is bonded to three phenyl groups and one benzoyl group. This compound is widely used in organic synthesis, particularly in the Wittig reaction, which is a key method for the formation of alkenes from carbonyl compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonium, benzoyltriphenyl- can be synthesized through the reaction of triphenylphosphine with benzoyl chloride. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and it is often carried out at room temperature. The reaction proceeds via the formation of a phosphonium ylide intermediate, which then reacts with the benzoyl chloride to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of phosphonium, benzoyltriphenyl- can be optimized by using microwave irradiation. This method significantly reduces the reaction time and increases the yield of the product. For example, the reaction can be carried out in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes, resulting in high yields of the desired phosphonium salt .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonium, benzoyltriphenyl- primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. In this reaction, the phosphonium salt reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide .
Common Reagents and Conditions: The Wittig reaction typically requires a strong base such as sodium hydride (NaH) or butyllithium (BuLi) to deprotonate the phosphonium salt and generate the ylide intermediate. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether .
Major Products: The major product of the Wittig reaction involving phosphonium, benzoyltriphenyl- is an alkene. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction .
Applications De Recherche Scientifique
Phosphonium, benzoyltriphenyl- has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. Additionally, it serves as a phase-transfer catalyst in various organic reactions .
In the field of medicinal chemistry, phosphonium, benzoyltriphenyl- is used in the synthesis of biologically active compounds, including potential drug candidates. It has also been employed in the development of new materials, such as luminescent copper complexes and porous organic ligands .
Mécanisme D'action
The mechanism of action of phosphonium, benzoyltriphenyl- in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then undergoes a [2+2] cycloaddition with the carbonyl compound to form a four-membered oxaphosphetane intermediate. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparaison Avec Des Composés Similaires
Phosphonium, benzoyltriphenyl- can be compared to other phosphonium salts, such as benzyltriphenylphosphonium chloride and methyltriphenylphosphonium bromide. While all these compounds share a similar phosphonium core, they differ in the nature of the substituents attached to the phosphorus atom. For example, benzyltriphenylphosphonium chloride contains a benzyl group instead of a benzoyl group, which can influence its reactivity and applications .
Similar Compounds
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium iodide
These compounds are also used in various organic synthesis reactions and serve as important reagents in the formation of carbon-carbon bonds .
Propriétés
Numéro CAS |
63971-64-2 |
|---|---|
Formule moléculaire |
C25H20OP+ |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
benzoyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H20OP/c26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |
Clé InChI |
ATPPSCXDVXXMPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)





![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)

